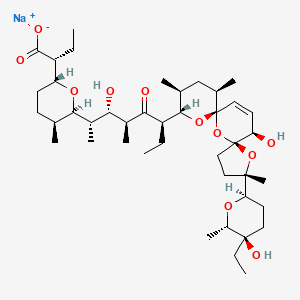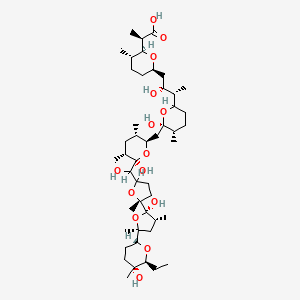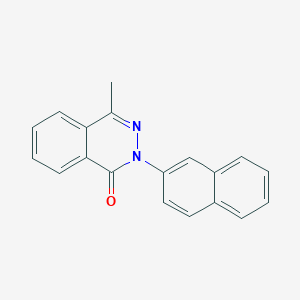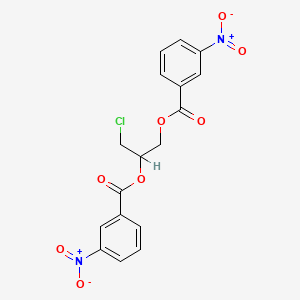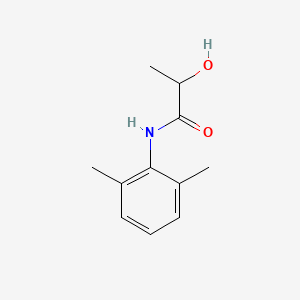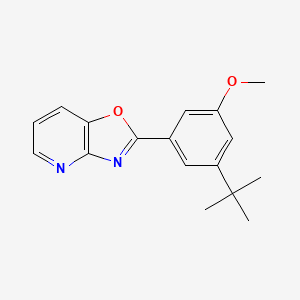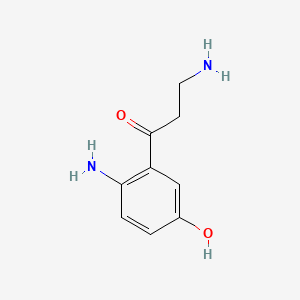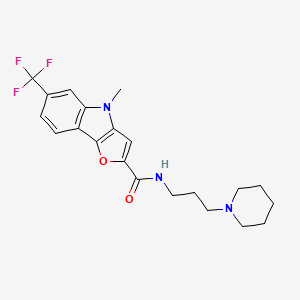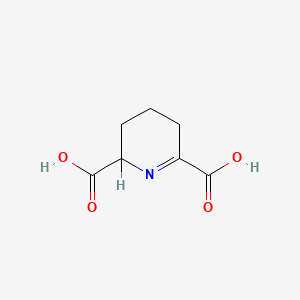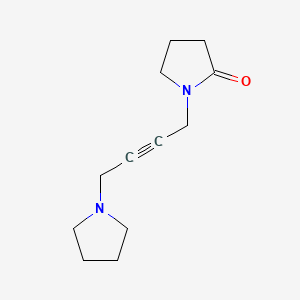![molecular formula C29H41F2N5O B1194787 4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-1-cyclohexanecarboxamide](/img/structure/B1194787.png)
4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-1-cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-1-cyclohexanecarboxamide is a tropane alkaloid.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
This compound, also known as UK-427,857, has been studied for its role as a CCR5 antagonist in the treatment of HIV infection. It exhibits varied absorption across different species, with poor membrane permeability but enhanced flux in the presence of P-glycoprotein inhibitors. Its pharmacokinetics are nonlinear in humans, indicating possible saturation of P-glycoprotein at higher doses. The compound undergoes metabolism, with the parent compound being the primary component in circulation and excreta. It's eliminated primarily via feces, with direct secretion into the gastrointestinal tract in rats (Walker et al., 2005).
Mechanism of Action in HIV Treatment
As a potent noncompetitive allosteric antagonist of the CCR5 receptor, this compound has shown effective antiviral effects against HIV-1. Its mechanism of action involves blocking the binding of chemokines to the CCR5 receptor, a critical step in HIV entry into host cells. Interestingly, it demonstrates persistent blockage of the CCR5 receptor with a slow rate of reversal, suggesting potential for long-lasting effects in HIV treatment (Watson et al., 2005).
Synthesis and Structural Analysis
Research has also been conducted on the synthesis of compounds with similar structures, involving complex chemical transformations. These studies contribute to understanding the chemical properties and potential modifications of this compound for enhanced efficacy and stability (Grošelj et al., 2005).
Application in Antibacterial Agents
Related structures have been investigated for their antibacterial properties. These studies focus on their activity against Gram-negative and Gram-positive organisms, assessing their potential as novel antibacterial agents. Such research indicates the broad applicability of this compound's core structure in various therapeutic areas (Kiely et al., 1991).
Propriétés
Nom du produit |
4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-1-cyclohexanecarboxamide |
|---|---|
Formule moléculaire |
C29H41F2N5O |
Poids moléculaire |
513.7 g/mol |
Nom IUPAC |
4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t23?,24?,25?,26-/m0/s1 |
Clé InChI |
GSNHKUDZZFZSJB-ILVMPNSOSA-N |
SMILES isomérique |
CC1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C |
SMILES canonique |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



